molecular formula C29H21BrN4O2 B12390169 1-(4-bromobenzoyl)-N-[2-(1H-indol-3-yl)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide

1-(4-bromobenzoyl)-N-[2-(1H-indol-3-yl)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide

Cat. No.: B12390169
M. Wt: 537.4 g/mol
InChI Key: DLOFNWDJTXTZPF-UHFFFAOYSA-N
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Description

MC0704 is a synthetic compound known for its role as a signal transducer and activator of transcription 3 (STAT3) inhibitor. It has demonstrated significant antitumor activity, particularly in models of metastatic triple-negative breast cancer (mTNBC). The compound induces cell apoptosis and cell cycle arrest, making it a promising candidate for cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: MC0704 is synthesized based on marinacarboline, a β-carboline derivative. The synthesis involves the incorporation of a p-bromo-benzyl ketone at the C-1 position and an N-ethyl 3-indole amide at the C-3 position . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired molecular structure.

Industrial Production Methods: While specific industrial production methods for MC0704 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes the use of large-scale reactors, precise temperature control, and purification methods such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: MC0704 primarily undergoes reactions that involve its functional groups, such as oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

MC0704 has a wide range of applications in scientific research:

Mechanism of Action

MC0704 exerts its effects by inhibiting the STAT3 pathway. STAT3 is a transcription factor that, when activated, promotes the expression of genes involved in cell proliferation and survival. MC0704 binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation. This inhibition leads to reduced expression of STAT3 target genes, resulting in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

MC0704 is unique due to its specific inhibition of the STAT3 pathway. Similar compounds include:

    7a: Another STAT3 inhibitor with a different molecular structure.

    SLSI-1216: Known for its selective inhibition of STAT3 phosphorylation.

    H182: A compound that also targets the STAT3 pathway but with different binding properties.

    SMY002: Another STAT3 inhibitor with distinct chemical properties.

These compounds share the common goal of inhibiting STAT3 but differ in their chemical structures and specific mechanisms of action, highlighting the uniqueness of MC0704 in its approach to targeting STAT3 .

Properties

Molecular Formula

C29H21BrN4O2

Molecular Weight

537.4 g/mol

IUPAC Name

1-(4-bromobenzoyl)-N-[2-(1H-indol-3-yl)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide

InChI

InChI=1S/C29H21BrN4O2/c30-19-11-9-17(10-12-19)28(35)27-26-22(21-6-2-4-8-24(21)33-26)15-25(34-27)29(36)31-14-13-18-16-32-23-7-3-1-5-20(18)23/h1-12,15-16,32-33H,13-14H2,(H,31,36)

InChI Key

DLOFNWDJTXTZPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(=O)C4=CC=C(C=C4)Br)C(=O)NCCC5=CNC6=CC=CC=C65

Origin of Product

United States

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